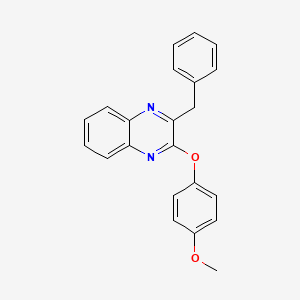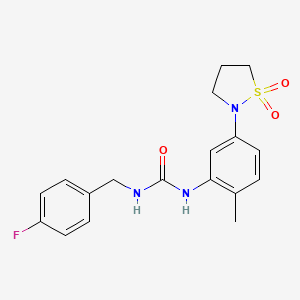
1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one” is a chemical compound with the CAS Number: 2361645-24-9 . It has a molecular weight of 202.05 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one” is C7H8BrNO . The InChI code for this compound is 1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 307.9±27.0 °C and a predicted density of 1.530±0.06 g/cm3 . The pKa of the compound is predicted to be 13.28±0.50 .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as porphyrins and related compounds . Its bromine substitution and pyrrole ring make it valuable for designing new drugs and bioactive molecules.
Porphyrin Synthesis
This compound has high potential in the synthesis of bis(porphyrins) and other related structures. Porphyrins play essential roles in biological processes, including oxygen transport (hemoglobin), photosynthesis (chlorophyll), and catalysis (cytochrome P450 enzymes) .
Antimicrobial Agents
Derivatives of 1-(4-bromo-1H-pyrrol-2-yl)propan-1-one have demonstrated antimicrobial activity. For instance, compounds 1a and 1b exhibited good antimicrobial potential. Researchers explore these derivatives for their effectiveness against bacteria, fungi, and other pathogens .
Antioxidant Properties
(Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives, which contain imidazole moieties, were evaluated for antioxidant potential. These compounds showed promising scavenging activity, comparable to ascorbic acid (positive control) .
Cytotoxicity and Cancer Research
Certain derivatives of 1-(4-bromo-1H-pyrrol-2-yl)propan-1-one exhibit cytotoxic activity against cancer cell lines. For instance, compounds 22i and 22j demonstrated good cytotoxic effects. Researchers investigate their potential as anticancer agents .
Propriétés
IUPAC Name |
1-(4-bromo-1H-pyrrol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVSZICZVSPQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2735821.png)
![(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2735822.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2735824.png)
![2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyrimidine](/img/structure/B2735827.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2735829.png)


![N-isopropyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2735834.png)
![5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2735836.png)
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2735837.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2735840.png)
